N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a methoxy-methylphenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-methoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide.
Reduction: Formation of N-(3-Methoxy-5-methylphenyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide
- N-(5-Chloro-2-methylphenyl)cyclobutanecarboxamide
- N-(2,6-Dimethylphenyl)cyclobutanecarboxamide
Uniqueness
N-(3-Methoxy-5-methylphenyl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the methyl group at the 5-position provides distinct steric and electronic properties compared to its analogs .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(3-methoxy-5-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9-6-11(8-12(7-9)16-2)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
HKNQZMNXBKBQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)NC(=O)C2CCC2 |
Origin of Product |
United States |
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